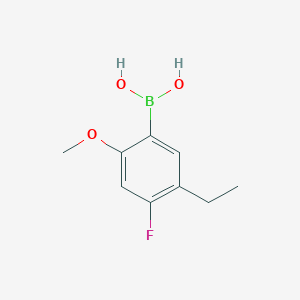

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid

Description

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with ethyl, fluoro, and methoxy groups at the 5-, 4-, and 2-positions, respectively. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor technologies due to their ability to form reversible covalent bonds with diols and interact with biological targets .

Properties

Molecular Formula |

C9H12BFO3 |

|---|---|

Molecular Weight |

198.00 g/mol |

IUPAC Name |

(5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C9H12BFO3/c1-3-6-4-7(10(12)13)9(14-2)5-8(6)11/h4-5,12-13H,3H2,1-2H3 |

InChI Key |

LLUJWASCLLWSDJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Palladium-Catalyzed Borylation of Aryl Halides

A primary method for preparing (5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid involves the palladium-catalyzed borylation of the corresponding aryl halide, specifically 1-bromo-5-ethyl-4-fluoro-2-methoxybenzene. This method is well-documented in patent literature related to the synthesis of anacetrapib intermediates.

Procedure Summary:

- A dry reaction flask is charged with 1-bromo-5-ethyl-4-fluoro-2-methoxybenzene.

- A 3 M aqueous potassium carbonate (K2CO3) solution is prepared by dissolving solid K2CO3 in water, maintaining the temperature between 20-25 °C.

- The aryl bromide is combined with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride.

- The reaction mixture is degassed with argon to remove oxygen and heated with stirring at 35-45 °C for approximately 32 hours.

- After completion, the mixture is cooled, extracted with petroleum ether, and the aqueous layer removed to isolate the boronic acid product.

This method benefits from mild conditions and provides a good yield of the boronic acid intermediate, which is crucial for subsequent Suzuki coupling reactions.

Suzuki-Miyaura Cross-Coupling Using (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic Acid

While this method pertains to the use of the boronic acid rather than its direct synthesis, it underscores the importance of the compound's purity and availability. In medicinal chemistry applications, (5-ethyl-4-fluoro-2-methoxyphenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions with various aryl halides to construct complex heterocyclic systems.

The boronic acid is typically prepared beforehand via borylation and then used in coupling reactions catalyzed by palladium complexes such as PdCl2(dppf) or phenylallylchloro[1,3-bis(diisopropylphenyl)-2-imidazol-2-ylidene]palladium(II) under aqueous-organic biphasic conditions at 60-100 °C. These reactions yield high purity products suitable for pharmaceutical development.

Alternative Synthetic Routes and Purification

Additional synthetic routes involve the purification of the boronic acid via crystallization or column chromatography using silica gel with solvent systems such as hexanes/ethyl acetate mixtures. High purity (>95%) is confirmed by NMR and LC-MS analyses to ensure suitability for biological screening and further synthetic transformations.

Data Table: Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) under inert atmosphere.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound with a boronic acid functional group, useful in organic synthesis and medicinal chemistry. Its molecule features a phenyl ring with ethyl, fluorine, and methoxy substituents. Boronic acids such as this can form reversible covalent bonds with diols, making them valuable in various applications.

Applications

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid has several applications:

- Pharmacological Agent The biological activity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is linked to its potential as a pharmacological agent. Boronic acids have been studied for their ability to inhibit proteasomes and certain enzymes involved in cancer progression and diabetes management. The specific biological effects vary based on the substituents on the phenyl ring and their interaction with biological targets.

- Intermediate in Pharmaceutical Synthesis (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid can be an intermediate for preparing pharmaceutically active agents, like cholesterylester transfer protein (CETP) inhibitors such as anacetrapib .

- Synthesis of complex molecules Boronic acids are employed as building blocks for synthesizing biologically active marine metabolites and in nonlinear optics as a monomer for phenylene–ethynylene oligomers .

Structural Analogs

Several compounds share structural similarities with (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl ring | Commonly used in Suzuki reactions |

| 2-Methoxyphenylboronic acid | Methoxy group on phenyl ring | Known for selective enzyme inhibition |

| 3-Ethylphenylboronic acid | Ethyl group at different position on phenyl ring | Variations in biological activity |

| 4-Methylphenylboronic acid | Methyl substitution instead of ethyl | Different steric effects influencing reactivity |

Mechanism of Action

The mechanism of action of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs

The compound shares structural motifs with several boronic acids, as highlighted by similarity scores and substituent patterns (Table 1):

Table 1: Structural Comparison with High-Similarity Compounds

| Compound Name (CAS No.) | Similarity Score | Key Substituents |

|---|---|---|

| (4,5-Difluoro-2-methoxyphenyl)boronic acid (870777-32-5) | 0.88 | 4,5-diF, 2-OMe |

| (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid (1072951-40-6) | 0.96 | 4-F, 2-ethoxycarbonyl |

| (5-Fluoro-2-(methoxymethyl)phenyl)boronic acid (1333083-66-1) | 0.94 | 5-F, 2-methoxymethyl |

| (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid (946607-86-9) | 0.98 | 4-F, 2-methoxymethyl |

Key Observations :

Physicochemical Properties

pKa and Acidity

Fluorine substituents influence acidity via through-space electronic effects rather than through-bond interactions. For example, fluoro-substituted boronic acids 4 and 7 (from ) exhibit similar pKa values despite differing σ values, suggesting that spatial arrangement of substituents critically modulates acidity. The target compound’s 4-fluoro and 2-methoxy groups may balance stabilization of the boronic acid (B(OH)₂) and boronate (B(OH)₃⁻) forms, a feature seen in 2,6-diarylphenylboronic acids .

Solubility

Boronic acids with bulky substituents (e.g., pyren-1-yl boronic acid) often face solubility challenges in aqueous media, limiting their in vitro applicability . The ethyl group in the target compound may improve lipid solubility compared to methoxymethyl or ethoxycarbonyl analogs, though this requires empirical validation.

Antiproliferative Effects

Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show potent cytotoxicity in triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively . While the target compound’s activity is unreported, its ethyl group may enhance cellular uptake compared to less lipophilic analogs, as seen in studies linking lipophilicity to bioactivity .

Protease Inhibition

Bifunctional aryl boronic acids (e.g., FL-166 from ) inhibit proteases like SARS-CoV-2 3CLpro with Ki values as low as 40 nM. The target compound’s methoxy and ethyl groups could similarly position it for interactions with serine residues in enzyme active sites .

Diagnostic Utility

Phenyl boronic acid outperforms 3-acetamidophenylboronic acid (APBA) in disk potentiation tests for detecting KPC-producing bacteria . The target compound’s fluorine and methoxy groups may further refine specificity in diagnostic assays.

Comparison with Borinic Acids

Borinic acids (R1R2B(OH)) exhibit higher association constants (up to 10×) with diols like catechol compared to boronic acids, attributed to steric and electronic factors . However, the target compound’s fluorine and methoxy groups may partially mitigate this disparity by modulating electron density at the boron center.

Biological Activity

(5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical interactions. The unique combination of substituents on the phenyl ring—namely, an ethyl group, a fluorine atom, and a methoxy group—enhances its selectivity and efficacy against specific biological targets.

The biological activity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid primarily involves its interaction with various enzymes and proteins. Boronic acids are recognized for their ability to inhibit proteasomes and other enzymes that play crucial roles in cancer progression and diabetes management. The specific substituents on the phenyl ring influence these interactions, potentially leading to varied pharmacological profiles.

Pharmacological Applications

- Cancer Treatment : Studies indicate that boronic acid derivatives can exhibit antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid have been shown to induce cell cycle arrest and DNA damage in renal cancer cells, highlighting their potential as anticancer agents .

- Diabetes Management : The compound's ability to modulate enzyme activity may also extend to diabetes management, where it could influence glucose metabolism and insulin signaling pathways.

- Enzyme Inhibition : The binding affinity of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid with various biological targets suggests its potential as an inhibitor for specific enzymes involved in metabolic pathways .

In Vitro Studies

A series of in vitro assays have demonstrated the efficacy of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid against different cancer cell lines. For example, compounds derived from this structure were tested for their ability to inhibit renal cancer cells, showing significant dose-dependent reductions in cell viability . Flow cytometry analyses revealed that these compounds promote cell cycle arrest, further supporting their role as potential therapeutic agents.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of boronic acids to optimize their biological activity. Variations in substituents on the phenyl ring can dramatically alter potency and selectivity against specific targets. For instance, replacing the methoxy group with other functional groups has been shown to enhance or diminish inhibitory effects on particular kinases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl ring | Commonly used in Suzuki reactions |

| 2-Methoxyphenylboronic acid | Methoxy group on phenyl ring | Known for selective enzyme inhibition |

| 3-Ethylphenylboronic acid | Ethyl group at different position | Variations in biological activity |

| 4-Methylphenylboronic acid | Methyl substitution instead of ethyl | Different steric effects influencing reactivity |

This comparative analysis emphasizes the uniqueness of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid due to its specific combination of substituents, which may enhance its selectivity and efficacy compared to other similar compounds.

Q & A

Q. What are the optimal strategies for synthesizing (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid with high yield and purity?

To synthesize this compound, researchers typically employ palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) using halogenated precursors. Key considerations include:

- Precursor Selection : Use 5-ethyl-4-fluoro-2-methoxy-substituted aryl halides (e.g., bromides or iodides) to ensure regioselectivity.

- Catalytic System : Optimize Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., KOAc) to enhance reaction efficiency .

- Purification : Chromatography or recrystallization is critical to remove residual catalysts and byproducts. LC-MS/MS can validate purity by detecting trace impurities (e.g., unreacted boronic acids) .

Q. How can researchers characterize the electronic environment of (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid?

¹¹B NMR spectroscopy is the gold standard for assessing boron-centered electronic effects. For example:

- Substituents like fluoro (electron-withdrawing) and methoxy (electron-donating) alter the boron atom’s chemical shift, reflecting changes in Lewis acidity. Comparative studies with simpler boronic acids (e.g., phenylboronic acid) help benchmark shifts .

- pH-Dependent Analysis : Titration experiments in buffered solutions reveal pKa values, which correlate with reactivity in cross-coupling or diol-binding applications .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the kinetic and thermodynamic properties of diol binding?

The ethyl, fluoro, and methoxy groups modulate binding via steric and electronic effects:

- Kinetic Studies : Stopped-flow fluorescence assays show that electron-withdrawing groups (e.g., -F) accelerate binding "on" rates (kₒₙ) with diols like fructose, as observed in similar arylboronic acids .

- Thermodynamic Trends : Competitive binding experiments using surface plasmon resonance (SPR) reveal substituent-dependent affinity hierarchies (e.g., fructose > glucose), critical for designing glucose sensors .

Q. What methodologies address boroxine formation during mass spectrometric analysis?

Boroxine formation (dehydration/trimerization) complicates MALDI-MS analysis. Solutions include:

- Derivatization : Pre-treatment with diols (e.g., pinacol) converts boronic acids to stable esters, suppressing trimerization .

- In Situ Esterification : Using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables on-plate derivatization, simplifying peptide boronic acid sequencing .

Q. How is (5-Ethyl-4-fluoro-2-methoxyphenyl)boronic acid integrated into electrochemical glucose sensors?

- Polymer-Based Sensors : Immobilization within redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhances selectivity by excluding interferents (e.g., plasma proteins) via molecular sieving .

- Fluorescent Detection : Boronic acid-functionalized carbon dots exhibit glucose-dependent fluorescence quenching, enabling sensitive detection in biological fluids .

Q. What strategies evaluate its anticancer potential in drug discovery?

- Tubulin Polymerization Assays : Derivatives with substituted arylboronic acids inhibit microtubule assembly (IC₅₀ ~20 μM), mimicking combretastatin’s mechanism .

- Cellular Apoptosis : Flow cytometry (FACScan) quantifies apoptosis induction in cancer cell lines (e.g., Jurkat) at nanomolar concentrations .

Q. How do non-specific interactions affect glycoprotein binding studies, and how can selectivity be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.